molecular formula C12H11N3O2 B14157909 Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate CAS No. 59591-86-5

Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate

Cat. No.: B14157909
CAS No.: 59591-86-5
M. Wt: 229.23 g/mol
InChI Key: OJHHAVAZDFWVQD-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate is a chemical compound known for its unique structure and properties It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 1,3-dihydrobenzimidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. This core structure is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

59591-86-5

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)8(7-13)11-14-9-5-3-4-6-10(9)15-11/h3-6,14-15H,2H2,1H3

InChI Key

OJHHAVAZDFWVQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1NC2=CC=CC=C2N1)C#N

Origin of Product

United States

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